![molecular formula C14H22N6O2S B2721460 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole CAS No. 2097932-99-3](/img/structure/B2721460.png)
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H22N6O2S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitors against Caspase-3
Triazoles have been studied as potent inhibitors against caspase-3, an enzyme playing a critical role in apoptosis. For instance, the study by Jiang and Hansen (2011) synthesized and evaluated sixteen disubstituted 1,2,3-triazoles, revealing two compounds with competitive inhibitory mechanisms against caspase-3 (Yang Jiang & Trond Vidar Hansen, 2011).
Synthesis of Polysubstituted Pyrroles
The research by Miura et al. (2013) focuses on the regiocontrolled synthesis of polysubstituted pyrroles, starting from terminal alkynes, sulfonyl azides, and allenes using 1-sulfonyl-1,2,3-triazoles (Tomoya Miura et al., 2013).
Antimicrobial Activity
A study by Padmavathi et al. (2008) explored the synthesis and antimicrobial activity of novel sulfone-linked bis heterocycles, including triazoles, and found certain compounds showing pronounced antimicrobial activity (V. Padmavathi et al., 2008).
Nickel-Catalyzed Alkyne Insertion Reactions
In the field of organic synthesis, the study by Miura et al. (2009) demonstrated the nickel-catalyzed denitrogenative alkyne insertion reactions of N-sulfonyl-1,2,3-triazoles, leading to substituted pyrroles (T. Miura et al., 2009).
Intramolecular C-H Bond Activation
Senoo et al. (2016) investigated the rhodium-catalyzed intramolecular C-H bond activation with triazoles for the preparation of stereodefined pyrrolidines and other cyclic compounds (Masato Senoo et al., 2016).
Synthesis of β-Amino-α,β-unsaturated Ketone Derivatives
The study by He et al. (2015) presented a synthesis method for functionalized β-amino-α,β-unsaturated ketones using 1-sulfonyl-1,2,3-triazoles, which could be further decomposed to yield 2-methylthiopyrrole derivatives (Jun He et al., 2015).
Synthesis of 3-Pyrrolin-2-Ones
Ran et al. (2014) developed a method for synthesizing 3-pyrrolin-2-ones, a biologically interesting compound, using α-imino rhodium carbenoids generated from 1-sulfonyl 1,2,3-triazole (R. Ran et al., 2014).
Plant Growth Retardants in Physiological Research
Grossmann (1990) discussed the use of plant growth retardants, including triazole-based compounds, as tools in physiological research, particularly in the regulation of terpenoid metabolism (K. Grossmann, 1990).
Propriétés
IUPAC Name |
2-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-11(2)14-17-13(10-18(14)3)23(21,22)19-8-4-5-12(19)9-20-15-6-7-16-20/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVNMIUWYICTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCCC2CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2721377.png)
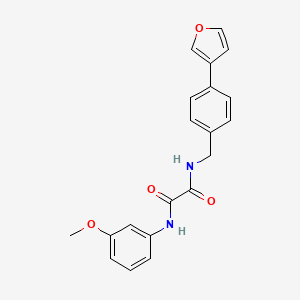
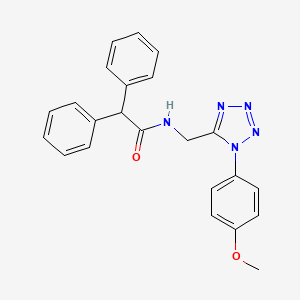

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)
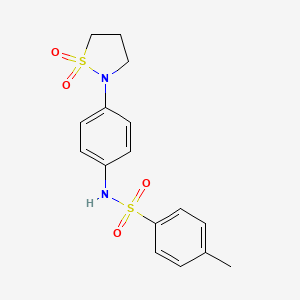
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2721389.png)
![N-([2,2'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2721392.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-bromo-4-methoxyphenyl)propan-1-one](/img/structure/B2721393.png)
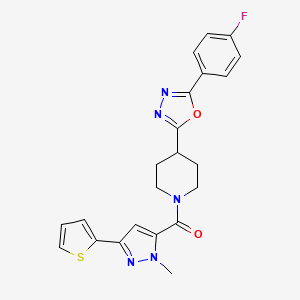
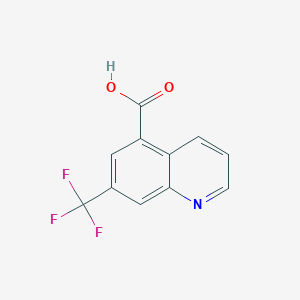
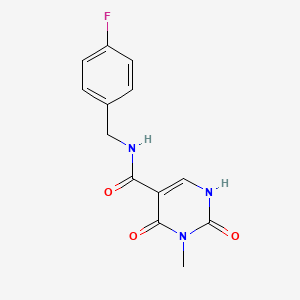
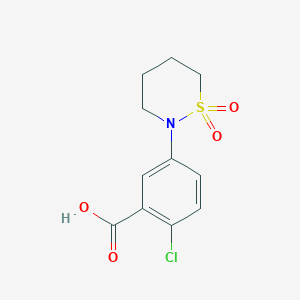
![1-[2-(2-Chloroanilino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B2721400.png)